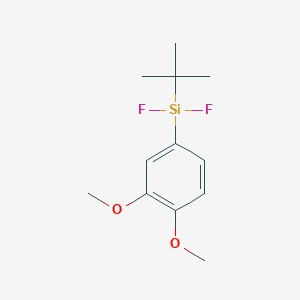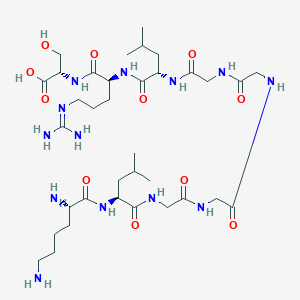
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. These machines follow similar steps to SPPS but are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
Scientific Research Applications
Chemistry
Peptides are used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology
Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in research to study protein interactions and functions.
Medicine
Peptides are explored for their therapeutic potential, including as antibiotics, antivirals, and anticancer agents. They can also be used in vaccine development and as diagnostic tools.
Industry
Peptides are used in various industrial applications, including as additives in cosmetics and as components in nanomaterials.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity.
Membranes: Integrating into cell membranes to alter permeability or signaling.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-L-ornithyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine: A similar peptide with a threonine residue instead of serine.
Uniqueness
The unique sequence and modifications of L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, compared to other peptides.
Properties
CAS No. |
646062-27-3 |
|---|---|
Molecular Formula |
C35H65N13O11 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H65N13O11/c1-19(2)12-23(47-30(54)21(37)8-5-6-10-36)31(55)44-16-28(52)42-14-26(50)41-15-27(51)43-17-29(53)45-24(13-20(3)4)33(57)46-22(9-7-11-40-35(38)39)32(56)48-25(18-49)34(58)59/h19-25,49H,5-18,36-37H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,54)(H,48,56)(H,58,59)(H4,38,39,40)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
DSDFKKSUOIZCQU-KEOOTSPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
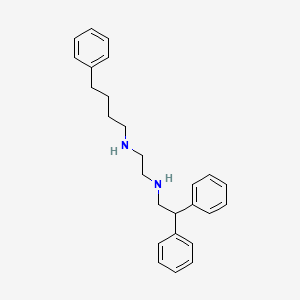
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
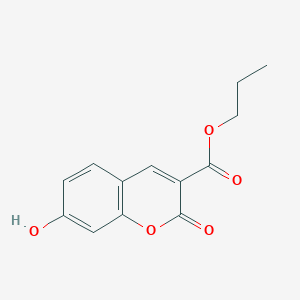
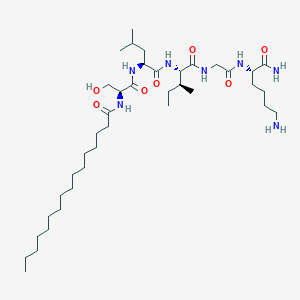

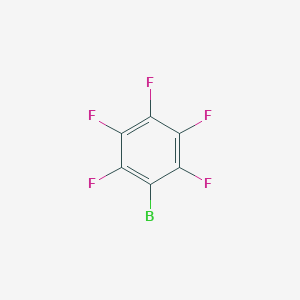

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
